3,5-Dimethyl-4-isopropoxybenzoic acid
Overview
Description
3,5-Dimethyl-4-isopropoxybenzoic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a derivative of benzoic acid, characterized by the presence of two methyl groups and an isopropoxy group attached to the benzene ring. This compound is widely used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-isopropoxybenzoic acid typically involves the Friedel-Crafts alkylation reaction. This method includes the reaction of methyl 3,5-dimethoxybenzoate with isopropanol in the presence of a sulfuric acid solution and chlorosulfonic acid . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of advanced equipment and optimized reaction conditions ensures efficient production and high yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-isopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3,5-Dimethyl-4-isopropoxybenzoic acid is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can influence cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Isopropoxybenzoic acid: Similar in structure but lacks the two methyl groups.
3,5-Dimethylbenzoic acid: Similar but lacks the isopropoxy group.
4-Isopropylbenzoic acid: Similar but lacks the methyl groups
Uniqueness
3,5-Dimethyl-4-isopropoxybenzoic acid is unique due to the presence of both methyl and isopropoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,5-dimethyl-4-propan-2-yloxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7H,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPYDBPPEXKIAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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